molecular formula C10H16BrN3 B8367964 N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine

N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine

Cat. No.: B8367964
M. Wt: 258.16 g/mol
InChI Key: NCCPSHCGKSUBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with an amino group attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Mechanism of Action

The mechanism of action of N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its bromine and methyl substituents on the pyridine ring, along with the butylamine chain, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine

InChI

InChI=1S/C10H16BrN3/c1-8-6-9(11)7-14-10(8)13-5-3-2-4-12/h6-7H,2-5,12H2,1H3,(H,13,14)

InChI Key

NCCPSHCGKSUBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NCCCCN)Br

Origin of Product

United States

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